molecular formula C24H26N2O4S B3678645 3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide CAS No. 113528-07-7

3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide

Cat. No. B3678645
CAS RN: 113528-07-7
M. Wt: 438.5 g/mol
InChI Key: VZJLLIGDFWRFDR-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide, also known as TNCB, is a chemical compound that has been widely studied for its potential applications in scientific research. TNCB is a member of the thioamide family of compounds, which have been shown to exhibit a range of biological activities. In

Scientific Research Applications

3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to have a range of potential applications in scientific research. One area of interest is its potential as a fluorescent probe for the detection of thiols in biological samples. Thiols are important biomolecules that play a role in a range of physiological processes, and the ability to selectively detect them in vivo could have important implications for disease diagnosis and treatment.
Another area of interest is the potential use of 3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide as a tool for studying protein-ligand interactions. 3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to bind to a range of proteins, and its fluorescent properties make it a valuable tool for studying protein-ligand interactions in real-time.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide is not fully understood, but it is thought to involve the formation of covalent bonds with thiol groups on proteins. This covalent modification can lead to changes in protein structure and function, which may underlie some of the biological effects of 3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide.
Biochemical and Physiological Effects
3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide can induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. 3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has also been shown to inhibit the growth of bacteria and fungi, indicating that it may have potential as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has a number of advantages for use in lab experiments. Its fluorescent properties make it a valuable tool for studying protein-ligand interactions, and its ability to selectively bind to thiols makes it a useful probe for detecting these important biomolecules in vivo. However, 3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide also has some limitations. Its covalent modification of proteins can make it difficult to interpret some experimental results, and its potential toxicity must be carefully considered when designing experiments.

Future Directions

There are a number of future directions for research on 3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide. One area of interest is the development of new synthetic methods for 3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide and related compounds. This could lead to the production of new probes with improved properties for use in scientific research.
Another area of interest is the development of new applications for 3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide. For example, recent studies have suggested that 3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide may have potential as an imaging agent for detecting tumors in vivo. Further research in this area could lead to the development of new diagnostic tools for cancer.
Conclusion
In conclusion, 3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide is a valuable tool for scientific research with a range of potential applications. Its fluorescent properties and ability to selectively bind to thiols make it a useful probe for studying protein-ligand interactions and detecting important biomolecules in vivo. However, its covalent modification of proteins and potential toxicity must be carefully considered when designing experiments. Further research in this area could lead to the development of new diagnostic tools and therapeutic agents for a range of diseases.

properties

IUPAC Name

3,4,5-triethoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-4-28-20-14-18(15-21(29-5-2)22(20)30-6-3)23(27)26-24(31)25-19-12-11-16-9-7-8-10-17(16)13-19/h7-15H,4-6H2,1-3H3,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJLLIGDFWRFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361808
Record name STK036585
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide

CAS RN

113528-07-7
Record name STK036585
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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